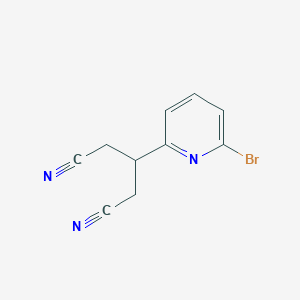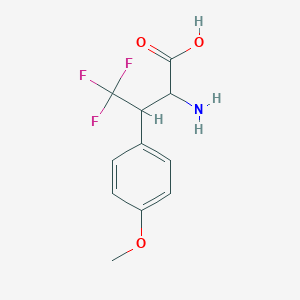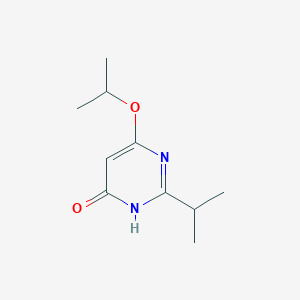
5-Hydrazinyl-2,3-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-2,3-dimethylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocyclic aromatic compounds that are widely found in nature and are known for their distinctive aromatic properties. The compound this compound is characterized by the presence of hydrazine and methyl groups attached to the pyrazine ring, which imparts unique chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2,3-dimethylpyrazine typically involves the reaction of 2,3-dimethylpyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydrazinyl-2,3-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.
Substitution: The hydrazine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different chemical and physical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
5-Hydrazinyl-2,3-dimethylpyrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flavoring agents and fragrances due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 5-Hydrazinyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
2,3-Dimethylpyrazine: A related compound with similar aromatic properties but lacking the hydrazine group.
2,5-Dimethylpyrazine: Another pyrazine derivative with different substitution patterns.
Tetramethylpyrazine: A compound with four methyl groups attached to the pyrazine ring.
Uniqueness: 5-Hydrazinyl-2,3-dimethylpyrazine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activities compared to other pyrazine derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
(5,6-dimethylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C6H10N4/c1-4-5(2)9-6(10-7)3-8-4/h3H,7H2,1-2H3,(H,9,10) |
Clave InChI |
BGIGWJDRLZOVPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N=C1C)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13100385.png)




![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)






